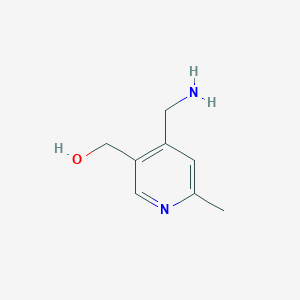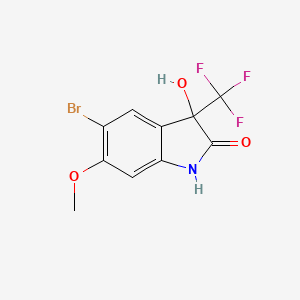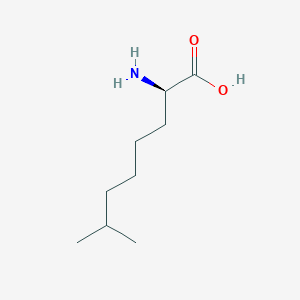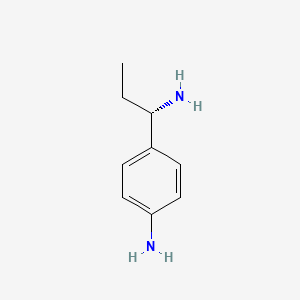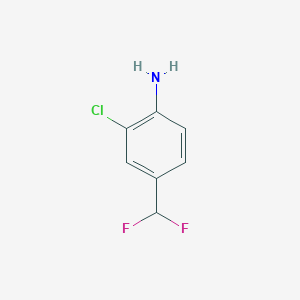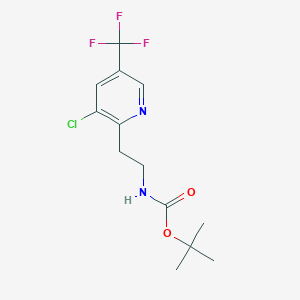
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline solid that is soluble in water and has a strong sulfurous odor . This compound is known for its applications in various fields, including medicine and biochemistry.
Méthodes De Préparation
The synthesis of 2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves several steps. One common method includes the reaction of thioglycolic acid with acetone to form an intermediate, which is then reacted with ammonia to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include disulfides and thiols.
Applications De Recherche Scientifique
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate has numerous applications in scientific research:
Chemistry: It is used as a chelating agent to bind heavy metals.
Biology: It is used in studies involving enzyme inhibition and protein structure.
Medicine: It is used in the treatment of conditions such as rheumatoid arthritis and Wilson’s disease.
Industry: It is used in the production of pharmaceuticals and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves its ability to bind to metal ions, forming stable complexes. This property is particularly useful in the treatment of heavy metal poisoning. In the case of rheumatoid arthritis, it inhibits macrophages and decreases the production of interleukin-1, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is similar to other compounds such as:
Cysteine: Both have thiol groups, but cysteine is a naturally occurring amino acid.
Methionine: Another sulfur-containing amino acid, but it has a methylthio group instead of a thiol group.
D-Penicillamine: An enantiomer of DL-Penicillamine, used for similar medical applications. The uniqueness of this compound lies in its specific applications in medicine and its ability to form stable complexes with metal ions.
Propriétés
Formule moléculaire |
C5H14ClNO3S |
|---|---|
Poids moléculaire |
203.69 g/mol |
Nom IUPAC |
2-amino-3-methyl-3-sulfanylbutanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH.H2O/c1-5(2,9)3(6)4(7)8;;/h3,9H,6H2,1-2H3,(H,7,8);1H;1H2 |
Clé InChI |
FSSISUZJDVXKOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C(=O)O)N)S.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


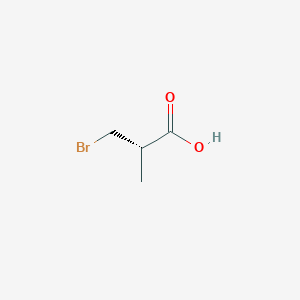
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
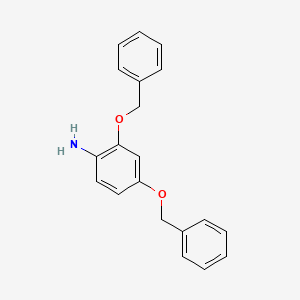
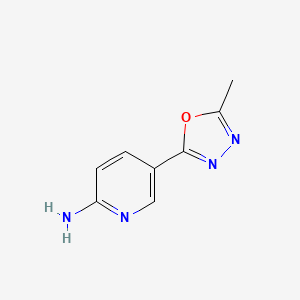
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
